molecular formula C7H4F6O3 B3266653 1,1,1,7,7,7-Hexafluoroheptane-2,4,6-trione CAS No. 43150-54-5

1,1,1,7,7,7-Hexafluoroheptane-2,4,6-trione

Cat. No.: B3266653
CAS No.: 43150-54-5
M. Wt: 250.09 g/mol
InChI Key: PIYCFRMFDLHBBB-UHFFFAOYSA-N
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Description

1,1,1,7,7,7-Hexafluoroheptane-2,4,6-trione is a chemical compound . It is the simplest fluorinated 1,3,5-triketone .


Synthesis Analysis

A simple, convenient, and effective method to synthesize this compound on a preparative scale was developed . The compound was obtained by a Claisen-type double condensation of acetone with trifluoroacetic acid ethyl ester and isolated as a solid monohydrate from the reaction mixture .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 19 bonds; 15 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, and 3 ketones (aliphatic) .


Chemical Reactions Analysis

Due to their polyfunctional nature and high reactivity, 1,3,5-triketones are versatile reaction partners in a variety of organic transformations . They are also valuable tridentate ligands in coordination chemistry, being able to coordinate both one and two metal ions per molecule .

Scientific Research Applications

Synthesis and Chemical Properties

1,1,1,7,7,7-Hexafluoroheptane-2,4,6-trione is a fluorinated 1,3,5-triketone synthesized via a Claisen-type double condensation method. This compound exhibits unique tautomeric features (keto–enol, ring–chain) in various solvents (Sevenard et al., 2006).

Metal Complex Formation

This compound is capable of forming metal complexes, as demonstrated with magnesium, cobalt(II), nickel(II), copper(II), and zinc(II). These complexes indicate its potential in aiding coordinative saturation in the binuclear complexes formed (Fenton, Gayda, & Holmes, 1977).

Spectroscopic Studies and Tautomerism

Spectroscopic studies on the tautomers of heptane-2,4,6-trione and its methylated homologues reveal the presence of triketo-, monoenol-, and bisenol forms, with variations influenced by methyl groups. This study contributes to understanding the compound's behavior in solution phases (Sagara, Kobayashi, & Ueno, 1972).

Interaction with Other Metal Ions

The compound's interaction with other metal ions, such as nickel(II) and cobalt(II), is explored in studies involving equilibrium constants and the compositions of complexes formed in solution. These findings are significant for understanding the compound's chemical reactivity and potential applications in coordination chemistry (Hynes & Walsh, 1985).

Applications in Organometallic Chemistry

Studies involving reactions of metal ions with this compound further elucidate its potential in organometallic chemistry. For instance, its reaction with platinum(II) carbonate complexes and the resulting molecular structures offer insights into its utility in creating complex organometallic structures (Imran et al., 1985).

Kinetics and Mechanism Studies

The kinetics and mechanisms of the reactions of various metal ions (e.g., dioxouranium(VI), copper(II)) with heptane-2,4,6-trione reveal the compound's reactivity and potential for forming complex molecular structures (Hynes & Kelly, 1991).

Schiff Base Metal Complexes

This compound is used in synthesizing macrocyclic Schiff bases, leading to the formation of mononuclear complexes with various transition metals. These complexes have been characterized by their infrared, diffuse-reflectance, and mass spectra, as well as room-temperature magnetic moments, showcasing the compound's versatility in coordination chemistry (Fenton & Gayda, 1977).

Safety and Hazards

The safety and hazards of 1,1,1,7,7,7-Hexafluoroheptane-2,4,6-trione are not explicitly mentioned in the available resources .

Properties

IUPAC Name

1,1,1,7,7,7-hexafluoroheptane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F6O3/c8-6(9,10)4(15)1-3(14)2-5(16)7(11,12)13/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYCFRMFDLHBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)CC(=O)C(F)(F)F)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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